4-[(Cyclopropylmethoxy)methyl]phenylboronic acid
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Overview
Description
4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is an organoboron compound with the molecular formula C11H15BO3. This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The presence of a cyclopropylmethoxy group attached to the phenyl ring makes this compound unique and potentially useful in various chemical applications.
Mechanism of Action
Target of Action
Boronic acids, including phenylboronic acid, are known to participate in numerous cross-coupling reactions . They serve as a source of a phenyl group, which can be coupled with other organic compounds in the presence of a catalyst .
Mode of Action
The mode of action of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid is likely related to its role in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the boronic acid compound interacts with a metal catalyst, such as palladium, and another organic compound. The boronic acid donates a phenyl group to the other organic compound, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key biochemical pathway. This reaction is widely used in organic synthesis, including the synthesis of pharmaceuticals and polymers . The reaction results in the formation of a new carbon-carbon bond, which can lead to the creation of more complex organic molecules .
Pharmacokinetics
The compound’s molecular weight is reported to be 20605 , which may influence its pharmacokinetic properties.
Result of Action
The primary result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of more complex organic molecules, which may have various biological activities .
Action Environment
The action of this compound, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, can be influenced by various environmental factors. These include the presence of a suitable metal catalyst, the pH of the reaction environment, and the temperature . The reaction is known for its mild and functional group tolerant conditions , suggesting that it can occur effectively in a variety of environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with cyclopropylmethanol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by the cyclopropylmethoxy group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Various substituted phenylboronic acids.
Scientific Research Applications
4-[(Cyclopropylmethoxy)methyl]phenylboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.
Medicine: Investigated for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyclopropylmethoxy group, making it less sterically hindered.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a cyclopropylmethoxy group, leading to different reactivity and applications.
3-Methoxyphenylboronic acid: Similar to 4-methoxyphenylboronic acid but with the methoxy group in a different position on the phenyl ring.
Uniqueness: The presence of the cyclopropylmethoxy group in 4-[(Cyclopropylmethoxy)methyl]phenylboronic acid imparts unique steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
[4-(cyclopropylmethoxymethyl)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO3/c13-12(14)11-5-3-10(4-6-11)8-15-7-9-1-2-9/h3-6,9,13-14H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKALLDBPFOOKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COCC2CC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681351 |
Source
|
Record name | {4-[(Cyclopropylmethoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-62-9 |
Source
|
Record name | {4-[(Cyclopropylmethoxy)methyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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